(4-Arsorosophenyl)-phenyldiazene

Description

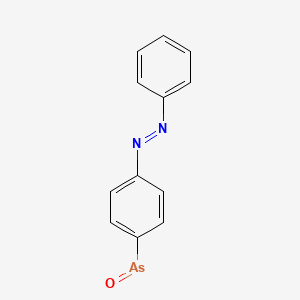

(4-Arsorosophenyl)-phenyldiazene is an aromatic diazo compound featuring an arsenic-containing substituent (arsorosophenyl group) attached to a phenyldiazene backbone. These compounds are characterized by a diazenyl (-N=N-) group bridging two aryl rings, with substituents influencing their chemical reactivity, spectral properties, and biological interactions. Diazo compounds are pivotal in synthetic chemistry, serving as precursors for azo dyes, pharmaceuticals, and biochemical probes .

Properties

CAS No. |

5425-29-6 |

|---|---|

Molecular Formula |

C12H9AsN2O |

Molecular Weight |

272.13 g/mol |

IUPAC Name |

(4-arsorosophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H9AsN2O/c16-13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |

InChI Key |

CUWKUUDTAIYFFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANTINEOPLASTIC-12738 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups that enhance its antineoplastic properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of ANTINEOPLASTIC-12738 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the purification stages.

Chemical Reactions Analysis

Types of Reactions

ANTINEOPLASTIC-12738 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

ANTINEOPLASTIC-12738 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study reaction mechanisms and the effects of various reagents.

Biology: Investigated for its effects on cellular processes, such as cell division and apoptosis.

Medicine: Employed in preclinical and clinical studies to evaluate its efficacy and safety in cancer treatment.

Industry: Utilized in the development of new antineoplastic drugs and formulations.

Mechanism of Action

The mechanism of action of ANTINEOPLASTIC-12738 involves the inhibition of DNA synthesis and replication in cancer cells. It targets specific enzymes and pathways that are essential for cell division, leading to cell cycle arrest and apoptosis. The compound interacts with molecular targets such as topoisomerases and DNA polymerases, disrupting the normal function of these enzymes and preventing the proliferation of malignant cells.

Comparison with Similar Compounds

Structural and Substituent Effects

Substituents on the phenyl rings significantly alter electronic properties and stability:

Key Insight: Electron-withdrawing groups (e.g., Br, NO₂) increase electrophilicity, facilitating coupling reactions with active methylene compounds (e.g., acetoacetanilides) to form arylide dyes .

Spectral and Electronic Properties

Comparative electronic spectroscopy reveals substituent-dependent transitions:

Computational Validation : CNDO/s-CI calculations correlate well with experimental spectra, confirming intramolecular charge transfer in nitro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.